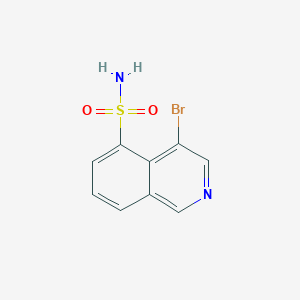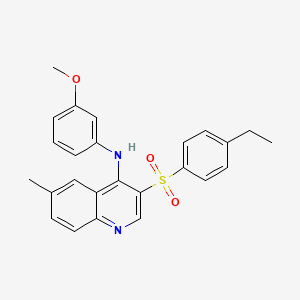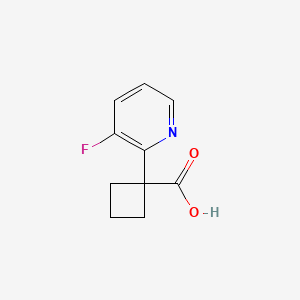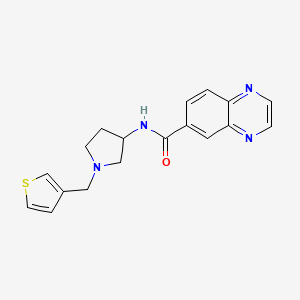![molecular formula C11H11ClN2 B2849328 8-chloro-1H,2H,3H,4H-pyrazino[1,2-a]indole](/img/structure/B2849328.png)
8-chloro-1H,2H,3H,4H-pyrazino[1,2-a]indole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-Chlor-1,2,3,4-tetrahydro-pyrazino[1,2-a]indol ist eine heterocyclische Verbindung, die zur Klasse der Pyrazinoindole gehört. Diese Verbindung zeichnet sich durch ein kondensiertes Ringsystem aus, das einen Pyrazinring und einen Indolring umfasst, wobei ein Chloratom an der achten Position gebunden ist. Es hat in der wissenschaftlichen Gemeinschaft aufgrund seiner potenziellen biologischen Aktivitäten und Anwendungen in verschiedenen Bereichen großes Interesse geweckt.
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 8-Chlor-1,2,3,4-tetrahydro-pyrazino[1,2-a]indol beinhaltet typischerweise die Cyclisierung geeigneter Vorläufer. Eine gängige Methode beinhaltet die Kondensation von 1-(2-Bromethyl)-3-chlor-1H-indol-2-carbaldehyd mit nucleophilen Aminen, was zur Bildung des Pyrazinoindolringsystems führt . Diese Reaktion wird häufig unter übergangsmetallfreien Bedingungen durchgeführt, was sie zu einem bequemen und effizienten Syntheseweg macht.
Industrielle Produktionsmethoden
Obwohl spezifische industrielle Produktionsmethoden für 8-Chlor-1,2,3,4-tetrahydro-pyrazino[1,2-a]indol nicht gut dokumentiert sind, würde der allgemeine Ansatz darin bestehen, die Labor-Synthesemethoden zu skalieren. Dazu gehört die Optimierung der Reaktionsbedingungen, wie Temperatur, Lösungsmittel und Katalysator, um höhere Ausbeuten und Reinheit im industriellen Maßstab zu erreichen.
Wirkmechanismus
Target of Action
It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in various biological activities, making indole derivatives valuable for the development of new therapeutic agents .
Mode of Action
Indole derivatives are known to interact with their targets in a way that influences various biological activities . The exact nature of these interactions and the resulting changes would depend on the specific targets involved.
Biochemical Pathways
Indole derivatives are known to influence a wide range of biological activities, suggesting that they may affect multiple pathways . The downstream effects of these interactions would depend on the specific pathways and targets involved.
Result of Action
Given that indole derivatives are known to exhibit diverse pharmacological properties , it can be inferred that this compound may have similar effects. The exact effects would depend on the specific targets and pathways involved.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 8-Chloro-1,2,3,4-tetrahydro-pyrazino[1,2-a]indole typically involves the cyclization of appropriate precursors. One common method involves the condensation of 1-(2-bromoethyl)-3-chloro-1H-indole-2-carbaldehyde with nucleophilic amines, resulting in the formation of the pyrazinoindole ring system . This reaction is often carried out under transition metal-free conditions, making it a convenient and efficient synthetic route.
Industrial Production Methods
While specific industrial production methods for 8-Chloro-1,2,3,4-tetrahydro-pyrazino[1,2-a]indole are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst, to achieve higher yields and purity on an industrial scale.
Analyse Chemischer Reaktionen
Arten von Reaktionen
8-Chlor-1,2,3,4-tetrahydro-pyrazino[1,2-a]indol kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Diese Verbindung kann oxidiert werden, um komplexere Derivate zu bilden.
Reduktion: Reduktionsreaktionen können verwendet werden, um die an das Ringsystem gebundenen funktionellen Gruppen zu modifizieren.
Substitution: Das Chloratom an der achten Position kann durch nucleophile Substitutionsreaktionen durch andere funktionelle Gruppen ersetzt werden.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel wie Kaliumpermanganat oder Chromtrioxid können verwendet werden.
Substitution: Nucleophile wie Amine oder Thiole können verwendet werden, um das Chloratom zu ersetzen.
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. So kann die Oxidation beispielsweise zu hydroxylierten Derivaten führen, während Substitutionsreaktionen eine Vielzahl von funktionalisierten Pyrazinoindolen erzeugen können.
Wissenschaftliche Forschungsanwendungen
Chemie: Es dient als Baustein für die Synthese komplexerer heterocyclischer Verbindungen.
Industrie: Die einzigartige Struktur und Reaktivität der Verbindung macht sie wertvoll für die Entwicklung neuer Materialien und chemischer Prozesse.
Wirkmechanismus
Der Wirkmechanismus von 8-Chlor-1,2,3,4-tetrahydro-pyrazino[1,2-a]indol beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. Als Acetylcholinesterase-Inhibitor bindet es beispielsweise an die aktive Stelle des Enzyms, verhindert den Abbau von Acetylcholin und verstärkt so die cholinerge Übertragung . Dieser Mechanismus ist besonders relevant im Kontext neurodegenerativer Erkrankungen, bei denen die Aufrechterhaltung des Acetylcholinspiegels für die kognitiven Funktionen entscheidend ist.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Pyrimido[1,2-a]indole: Diese Verbindungen teilen ein ähnliches kondensiertes Ringsystem, unterscheiden sich aber in den spezifischen Heteroatomen und Substituenten, die vorhanden sind.
Indolderivate: Verbindungen wie 1,2,3,4-Tetrahydrocyclopent[b]indol weisen ebenfalls ein kondensiertes Ringsystem auf, jedoch fehlt der Pyrazinring.
Einzigartigkeit
8-Chlor-1,2,3,4-tetrahydro-pyrazino[1,2-a]indol ist aufgrund des Vorhandenseins sowohl eines Pyrazin- als auch eines Indolrings in seiner Struktur sowie des Chloratoms an der achten Position einzigartig. Diese Kombination von Merkmalen trägt zu seiner besonderen chemischen Reaktivität und seinen potenziellen biologischen Aktivitäten bei und unterscheidet es von anderen ähnlichen Verbindungen.
Eigenschaften
IUPAC Name |
8-chloro-1,2,3,4-tetrahydropyrazino[1,2-a]indole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN2/c12-9-1-2-11-8(5-9)6-10-7-13-3-4-14(10)11/h1-2,5-6,13H,3-4,7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKGDOWUCRMVFPY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=CC3=C2C=CC(=C3)Cl)CN1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![(2Z)-2-[(4-chlorophenyl)methylidene]-7-[(4-ethylpiperazin-1-yl)methyl]-6-hydroxy-2,3-dihydro-1-benzofuran-3-one](/img/structure/B2849246.png)
![N-(1,3-benzodioxol-5-ylmethyl)-5-[1-[2-(4-bromophenyl)-2-oxoethyl]-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]pentanamide](/img/new.no-structure.jpg)
![7-(trifluoromethyl)-5-[3-(trifluoromethyl)benzyl]-3,3a-dihydro[1,3]thiazolo[3,4-a]quinoxalin-4(5H)-one](/img/structure/B2849249.png)

![2-((3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide](/img/structure/B2849253.png)
![ethyl 2-[(2-{[(4-ethoxyphenyl)carbamoyl]methyl}-1-oxo-1,2-dihydroisoquinolin-5-yl)oxy]acetate](/img/structure/B2849254.png)
![2,6-Dichloro-4-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]pyridine](/img/structure/B2849258.png)
![N,N-diethyl-6-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine](/img/structure/B2849259.png)
![ethyl 2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)propanoate](/img/structure/B2849261.png)




